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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684 Get Quote

An In-depth Technical Guide to RG7167: IUPAC Name, Synonyms, and Core Scientific Data

Introduction
RG7167, also known by its synonyms CH4987655 and RO4987655, is a potent and highly

selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase

(MEK) 1 and 2.[1][2] As an allosteric inhibitor, RG7167 binds to a site distinct from the ATP-

binding pocket, offering a high degree of specificity.[3][4] This technical guide provides a

comprehensive overview of RG7167, including its chemical identity, mechanism of action, key

experimental data, and associated protocols, intended for researchers, scientists, and drug

development professionals.

Chemical Identity
IUPAC Name:N-(2-hydroxyethoxy)-4,5-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-[(3-oxo-

1,2-oxazinan-2-yl)methyl]benzamide

Synonyms: RG7167, CH4987655, RO-4987655, R7167, CIF - Chugai[5][6]

Chemical Class: Benzamide, 3-ring heterocyclic compound[5]

Mechanism of Action and Signaling Pathway
RG7167 is a non-ATP-competitive inhibitor of MEK1 and MEK2, the dual-specificity protein

kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[2][3] This

pathway is a critical regulator of cell proliferation, differentiation, and survival, and its
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constitutive activation due to mutations in genes such as BRAF and RAS is a hallmark of many

human cancers.[1]

By inhibiting MEK, RG7167 prevents the phosphorylation and activation of extracellular signal-

regulated kinase (ERK) 1 and 2.[1] This blockade of downstream signaling leads to the

inhibition of tumor cell growth.[2]
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Caption: Simplified MAPK signaling pathway illustrating the inhibitory action of RG7167 on
MEK1/2.

Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of RG7167.

Table 1: Pharmacokinetic Parameters of RG7167 in
Healthy Volunteers (Single Oral Dose)[2]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)

0.5 18.9 ± 4.4 ~1 288 ± 71 ~25

1 37.8 ± 3.4 ~1 586 ± 82 ~25

2 75.6 ± 17.4 ~1 1170 ± 211 ~25

3 113 ± 21 ~1 1750 ± 245 ~25

4 151 ± 28 ~1 2340 ± 328 ~25
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Data are presented as mean ± SD.

Table 2: Pharmacodynamic Effect of RG7167 on pERK
Inhibition in Healthy Volunteers (Single Oral Dose)[2]

Dose (mg) Maximum pERK Inhibition (%)

0.5 >50

1 >70

2 >80

3 >80

4 >80

Table 3: Clinical Efficacy of RG7167 in a Phase I
Expansion Study[7][8]

Tumor Type (Mutation) Number of Patients Partial Response Rate (%)

Melanoma (BRAF-mutant) 18 24

Melanoma (BRAF wild-type) 23 20

NSCLC (KRAS-mutant) 24 11

Colorectal Cancer (KRAS-

mutant)
30 0

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols
Pharmacodynamic Analysis of pERK Inhibition in
Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on the methodology described in a study with healthy volunteers.[2]
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Sample Collection

Ex Vivo Stimulation

Analysis

Collect ~2 mL blood
in potassium EDTA tubes

Stimulate with Phorbol 12-Myristate 13-Acetate (PMA)
to activate the MAPK pathway

Measure pERK levels
using FACS analysis

Click to download full resolution via product page

Caption: Workflow for the pharmacodynamic analysis of pERK inhibition in PBMCs.

Methodology:

Blood Sample Collection: Approximately 2 mL of blood was collected from subjects at

various time points post-dose into potassium EDTA vacutainers.[2]

Ex Vivo Stimulation: To activate the MAPK pathway in the blood cells, samples were

stimulated with phorbol 12-myristate 13-acetate (PMA), as basal pERK levels in normal

surrogate tissues are expected to be low.[2]

pERK Measurement: The levels of phosphorylated ERK (pERK) were measured using a flow

cytometry (FACS)-based assay.[7]

Pharmacokinetic Analysis
This protocol is based on the methodology described in a study with healthy volunteers.[2]

Methodology:
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Sample Collection: Blood samples (4 mL) were collected in potassium EDTA vacutainers at

specified time points up to 72 hours post-dose. Urine samples were also collected.[2]

Sample Processing: Plasma was separated from the blood samples.[2]

Concentration Determination: The concentrations of RG7167 in plasma and urine were

determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS)

method.[2]

Conclusion
RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated clinical

activity in certain cancers with RAS/RAF pathway mutations.[8][9] The provided data on its

chemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics offer a

solid foundation for further research and development. The experimental protocols outlined

serve as a guide for reproducing and building upon these key findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. aacrjournals.org [aacrjournals.org]

3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC
[pmc.ncbi.nlm.nih.gov]

4. CH4987655 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

5. RG 7167 - AdisInsight [adisinsight.springer.com]

6. medkoo.com [medkoo.com]

7. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655
in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://aacrjournals.org/clincancerres/article/15/23/7368/74671/The-Safety-Tolerability-Pharmacokinetics-and
https://aacrjournals.org/clincancerres/article/15/23/7368/74671/The-Safety-Tolerability-Pharmacokinetics-and
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/15/23/7368/74671/The-Safety-Tolerability-Pharmacokinetics-and
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24947927/
https://aacrjournals.org/clincancerres/article/20/16/4251/13183/Phase-I-Expansion-and-Pharmacodynamic-Study-of-the
https://www.benchchem.com/product/b1574684?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/18/17/4794/283559/Phase-I-Dose-Escalation-Study-of-the-Safety
https://aacrjournals.org/clincancerres/article/15/23/7368/74671/The-Safety-Tolerability-Pharmacokinetics-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4663016/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9910
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9910
https://adisinsight.springer.com/drugs/800028214
https://www.medkoo.com/products/5797
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655
(CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [RG7167 IUPAC name and synonyms]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574684#rg7167-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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